2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione
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Overview
Description
2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring, and four phenyl groups attached at positions 2, 4, 6, and 8. The presence of these phenyl groups and the fused ring system endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phthalic anhydride derivative with hydrazine to form a phthalazine intermediate. This intermediate is then subjected to further reactions with substituted benzaldehydes under acidic or basic conditions to introduce the phenyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler analog with a fused pyridazine and benzene ring.
Tetraphenylphthalazine: Similar structure but lacks the pyridazine ring.
Pyridazine Derivatives: Compounds with a pyridazine ring but different substituents
Uniqueness
2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione is unique due to its fused ring system and the presence of four phenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
61371-01-5 |
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Molecular Formula |
C34H22N4O2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
1,3,7,9-tetraphenylpyridazino[4,5-g]phthalazine-4,6-dione |
InChI |
InChI=1S/C34H22N4O2/c39-33-29-22-30-28(32(24-15-7-2-8-16-24)36-38(34(30)40)26-19-11-4-12-20-26)21-27(29)31(23-13-5-1-6-14-23)35-37(33)25-17-9-3-10-18-25/h1-22H |
InChI Key |
VVCQVFIFYIIUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC4=C(C=C32)C(=NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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